

Application Notes and Protocol: Sonogashira Coupling of (2,5-Dibromopyridin-4-yl)methanol

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Compound of Interest

Compound Name: (2,5-Dibromopyridin-4-yl)methanol

Cat. No.: B171484

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.^{[1][2]} This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a broad range of functional groups.^{[1][3]} These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.^[1]

(2,5-Dibromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry. The two bromine atoms offer sites for sequential, regioselective functionalization. The reactivity of aryl bromides is generally lower than aryl iodides but sufficient for coupling, which may require heating depending on the specific substrate and catalytic system.^[1] This document provides an overview of common conditions and a detailed protocol for performing a Sonogashira coupling on this substrate.

Data Presentation: Summary of Reaction Conditions

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, copper source, base, and solvent. The following table summarizes various conditions reported for the Sonogashira coupling of aryl bromides, which can be adapted for **(2,5-Dibromopyridin-4-yl)methanol**.

Catalyst System	Palladium Source	Ligand	Copper Source	Base	Solvent	Temperature (°C)	Typical Yield (%)	Reference
Standard Pd/Cu	Pd(PPh ₃) ₂ Cl ₂ (5 mol%)	(PPh ₃)	CuI (2.5 mol%)	Diisopropylamine	THF	Room Temp	~89	[3]
High Temp Pd/Cu	Pd(CF ₃ COO) ₂ (2.5 mol%)	PPh ₃ (5 mol%)	CuI (5 mol%)	Et ₃ N	DMF	100	72 - 96	[4][5]
Copper-Free (Buchwald)	Pd(PhCN) ₂ Cl ₂ / P(t-Bu) ₃	P(t-Bu) ₃	None	CS ₂ CO ₃	Dioxane	Room Temp	High	[6]
Copper-Free (Beller)	Pd(OAc) ₂	DTBNpP	None	TMP	DMSO	Room Temp	up to 97	[7]
Heterogeneous	Pd ₁ @NC (0.1 mol%)	PPh ₃ (1 mol%)	CuI (1 mol%)	Various	Various	80	Good	[8]

Abbreviations: PPh₃ = Triphenylphosphine; CuI = Copper(I) iodide; Et₃N = Triethylamine; THF = Tetrahydrofuran; DMF = Dimethylformamide; P(t-Bu)₃ = Tri-tert-butylphosphine; DTBNpP = Di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.

Experimental Protocols

This section provides a detailed methodology for a standard palladium/copper co-catalyzed Sonogashira coupling reaction.

Materials and Reagents:

- (2,5-Dibromopyridin-4-yl)methanol

- Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$] (0.05 eq)
- Copper(I) iodide [CuI] (0.025 - 0.05 eq)
- Base (e.g., Diisopropylamine or Triethylamine) (2.0 - 7.0 eq)
- Anhydrous solvent (e.g., THF or DMF)
- Schlenk flask or round-bottomed flask with a condenser
- Nitrogen or Argon gas line
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Saturated aqueous NH_4Cl , NaHCO_3 , and brine for work-up
- Anhydrous Na_2SO_4 or MgSO_4 for drying
- Silica gel for column chromatography

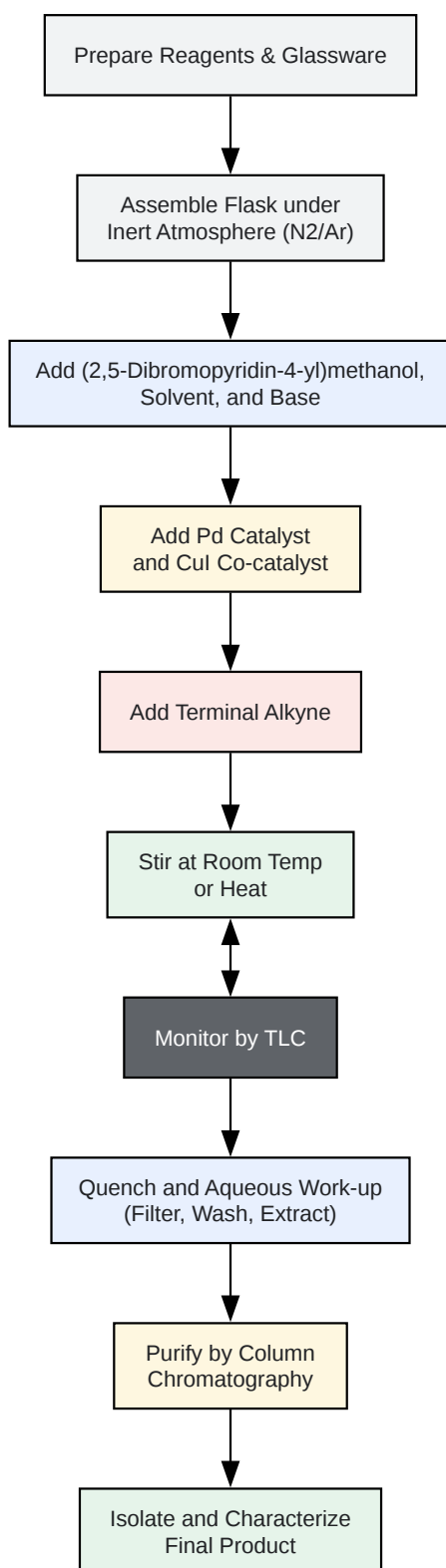
Protocol: General Procedure for Sonogashira Coupling[3][4]

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **(2,5-Dibromopyridin-4-yl)methanol** (1.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of substrate), followed by the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 eq), copper(I) iodide (CuI , 0.025 eq), the base (e.g., diisopropylamine, 7.0 eq), and finally the terminal alkyne (1.1 eq).

- Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed, the temperature can be increased (e.g., to 100°C if using DMF as a solvent).[4]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).
- Work-up:
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent like diethyl ether (Et₂O) or ethyl acetate.
 - Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.[3]
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizations

Experimental Workflow

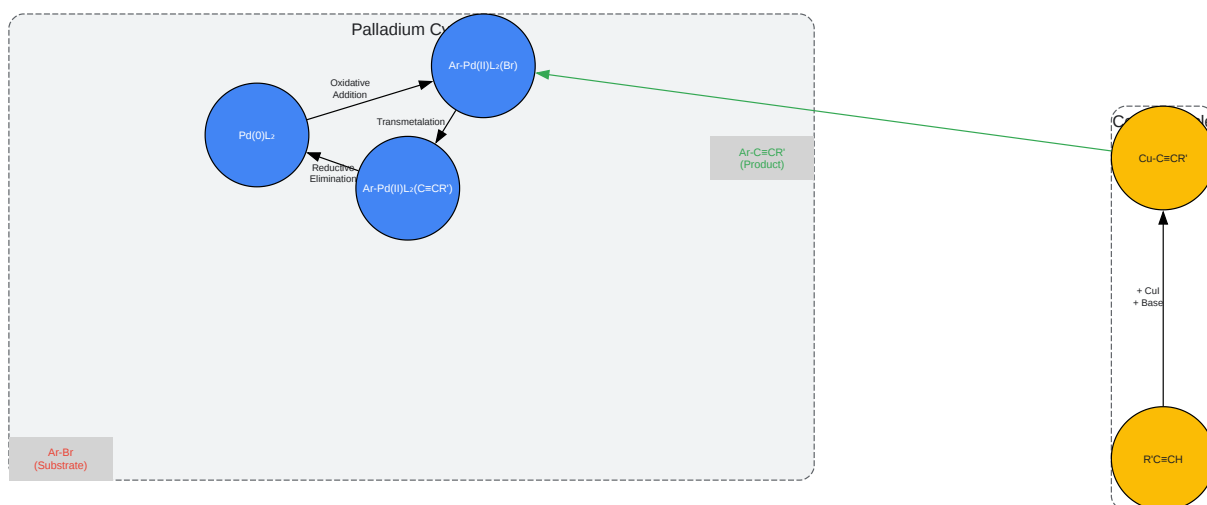


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Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.^[2]



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Caption: The interconnected Palladium and Copper catalytic cycles.

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